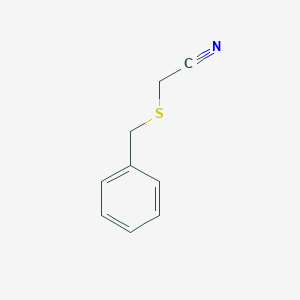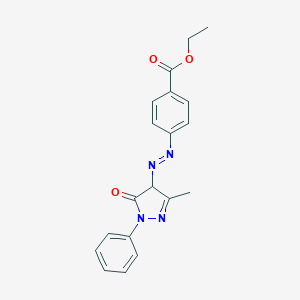
Ethyl mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl mercury, also known as thiomersal, is an organomercury compound that has been widely used as a preservative in vaccines, cosmetics, and other pharmaceutical products. It is a controversial compound due to its potential toxicity and the debate surrounding its safety in medical applications. In
Wissenschaftliche Forschungsanwendungen
Ethyl mercury has been extensively studied for its use in vaccines and other medical applications. It has been used as a preservative in vaccines since the 1930s and has been shown to be effective in preventing contamination. However, concerns have been raised about its potential toxicity and the possible link to autism and other neurological disorders.
Wirkmechanismus
Ethyl mercury is believed to exert its toxic effects by binding to sulfhydryl groups on proteins and disrupting their function. This can lead to oxidative stress and damage to cells and tissues. It can also interfere with the normal functioning of enzymes and other cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. It can cause oxidative stress, damage to DNA, and disruption of cellular function. It can also affect the immune system and the nervous system, leading to neurological and developmental disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl mercury in lab experiments is its ability to act as a preservative and prevent bacterial and fungal contamination. However, its potential toxicity and the controversy surrounding its safety make it a challenging compound to work with. Careful precautions must be taken to ensure the safety of researchers and the accuracy of the results.
Zukünftige Richtungen
There are many future directions for research on ethyl mercury. One area of interest is the development of alternative preservatives for vaccines and other medical products. Another area is the study of the potential link between this compound and neurological disorders, such as autism. Further research is needed to fully understand the effects of this compound on the body and to develop safer alternatives for medical applications.
Conclusion
This compound is a controversial compound that has been extensively studied for its use in vaccines and other medical applications. While it has been shown to be effective as a preservative, concerns have been raised about its potential toxicity and the possible link to neurological disorders. Further research is needed to fully understand its effects on the body and to develop safer alternatives for medical applications.
Synthesemethoden
Ethyl mercury is synthesized by the reaction of ethyl alcohol with mercuric chloride. The resulting compound, this compound, is a white crystalline powder that is soluble in water and alcohol. Thiomersal is commonly used as a preservative in vaccines to prevent bacterial and fungal contamination.
Eigenschaften
CAS-Nummer |
16056-37-4 |
|---|---|
Molekularformel |
C2H5Hg |
Molekulargewicht |
229.65 g/mol |
IUPAC-Name |
ethylmercury |
InChI |
InChI=1S/C2H5.Hg/c1-2;/h1H2,2H3; |
InChI-Schlüssel |
PJDVOLYULHZZAG-UHFFFAOYSA-N |
SMILES |
CC[Hg] |
Kanonische SMILES |
CC[Hg] |
Andere CAS-Nummern |
16056-37-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



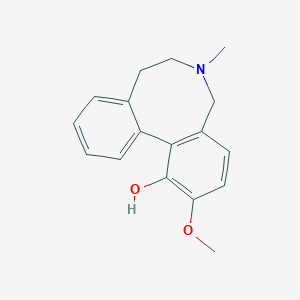
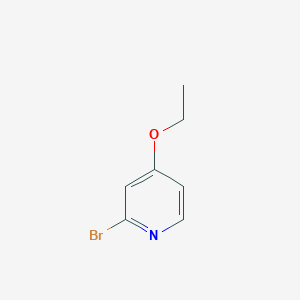
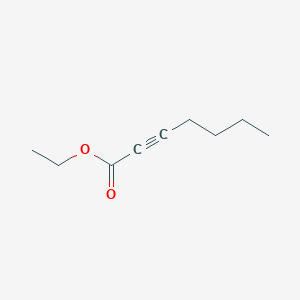
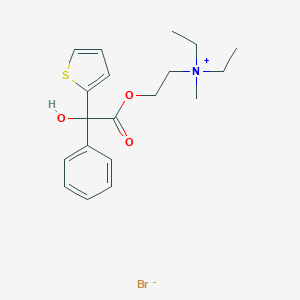
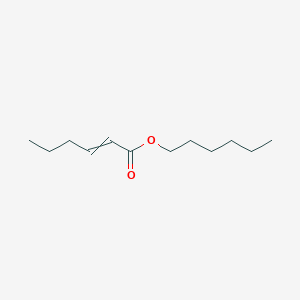
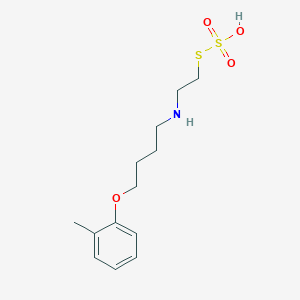
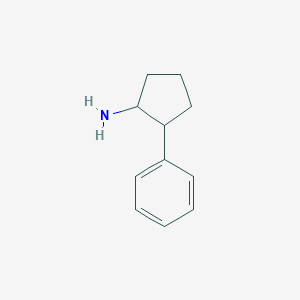
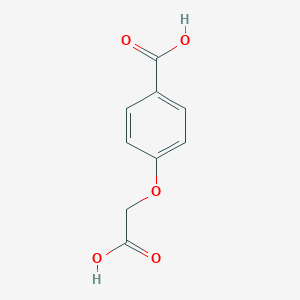

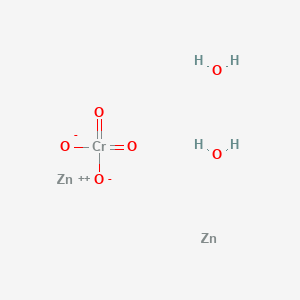
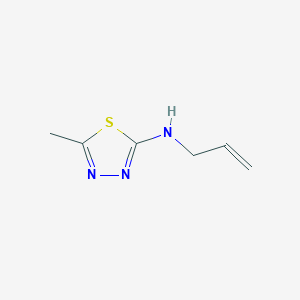
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)
